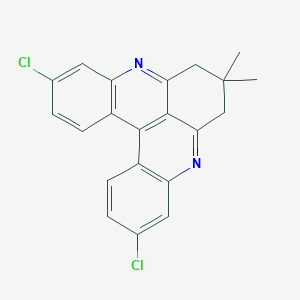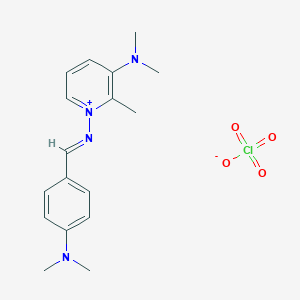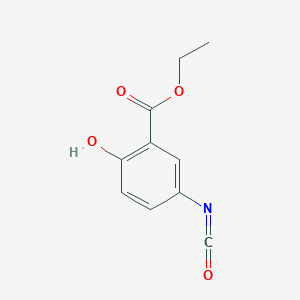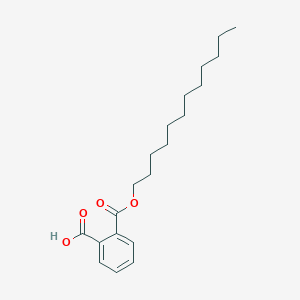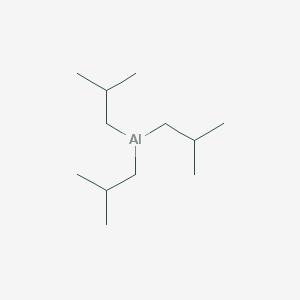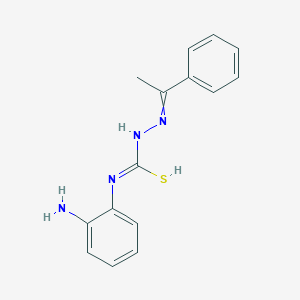
(1E)-1-Phenylethanone N-(2-aminophenyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-Phenylethanone N-(2-aminophenyl)thiosemicarbazone, also known as Phenylthiosemicarbazone (PTSC), is a thiosemicarbazone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTSC has been shown to exhibit a broad range of biological activities, including antitumor, antiviral, antibacterial, and antifungal properties.
Mecanismo De Acción
The mechanism of action of PTSC is not fully understood. However, it has been suggested that PTSC exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. PTSC has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and is a target for many chemotherapeutic agents. In addition, PTSC has been shown to inhibit the replication of HSV-1 and HSV-2 by interfering with the viral DNA synthesis.
Efectos Bioquímicos Y Fisiológicos
PTSC has been shown to exhibit a broad range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of topoisomerase II, and inhibit the replication of HSV-1 and HSV-2. PTSC has also been shown to possess antioxidant activity and to protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of PTSC is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. Another advantage is its relatively simple synthesis method. However, one limitation of PTSC is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on PTSC. One area of interest is the development of PTSC derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of PTSC, which could lead to the development of more effective therapeutic agents. Additionally, the potential use of PTSC as a radioprotective agent warrants further investigation.
Métodos De Síntesis
PTSC can be synthesized by the reaction of phenyl isothiocyanate with thiosemicarbazide in the presence of a base. The resulting product is then reacted with (1E)-1-Phenylethanone in the presence of an acid catalyst to yield PTSC. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
PTSC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, prostate, and colon cancer. PTSC has also been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as antibacterial and antifungal activity. Additionally, PTSC has been studied for its potential use as a radioprotective agent.
Propiedades
Número CAS |
132856-24-7 |
|---|---|
Nombre del producto |
(1E)-1-Phenylethanone N-(2-aminophenyl)thiosemicarbazone |
Fórmula molecular |
C15H16N4S |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1-(2-aminophenyl)-3-(1-phenylethylideneamino)thiourea |
InChI |
InChI=1S/C15H16N4S/c1-11(12-7-3-2-4-8-12)18-19-15(20)17-14-10-6-5-9-13(14)16/h2-10H,16H2,1H3,(H2,17,19,20) |
Clave InChI |
BMVBWEMQPBYLMI-UHFFFAOYSA-N |
SMILES isomérico |
CC(=NNC(=NC1=CC=CC=C1N)S)C2=CC=CC=C2 |
SMILES |
CC(=NNC(=S)NC1=CC=CC=C1N)C2=CC=CC=C2 |
SMILES canónico |
CC(=NNC(=NC1=CC=CC=C1N)S)C2=CC=CC=C2 |
Sinónimos |
(1E)-1-Phenylethanone N-(2-aminophenyl)thiosemicarbazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



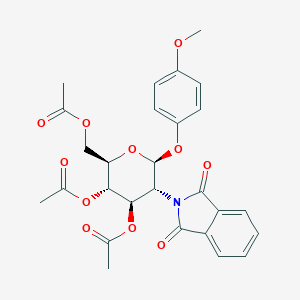
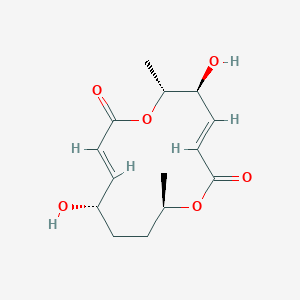
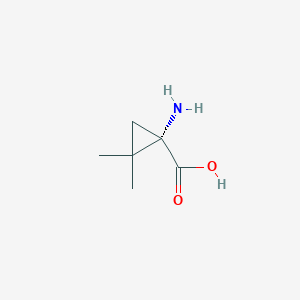
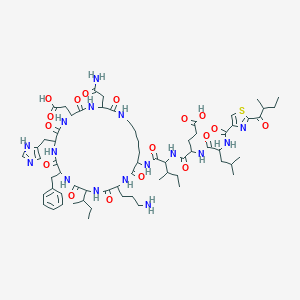
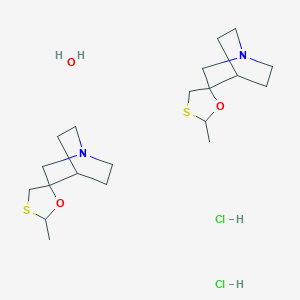
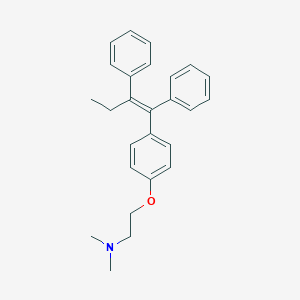
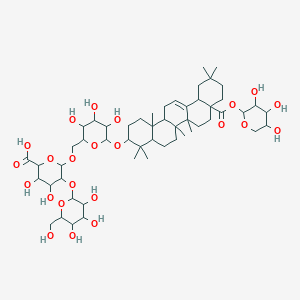
![2-[2-(4-bromophenyl)ethyl]-1H-imidazole](/img/structure/B140716.png)
![6,10-Dithiaspiro[4.5]decan-2-ol](/img/structure/B140719.png)
